molecular formula C6H4F6O2 B1643483 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B1643483
M. Wt: 222.08 g/mol
InChI Key: IRQYOZQRDXJKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis reactions. The compound’s structure includes a trifluoromethyl group attached to an acrylic acid ester, which imparts distinct chemical characteristics.

Properties

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C6H4F6O2/c1-3(6(10,11)12)4(13)14-2-5(7,8)9/h1-2H2

InChI Key

IRQYOZQRDXJKSW-UHFFFAOYSA-N

SMILES

C=C(C(=O)OCC(F)(F)F)C(F)(F)F

Canonical SMILES

C=C(C(=O)OCC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-(Trifluoromethyl)acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction is conducted in a reactor where 2-(Trifluoromethyl)acrylic acid and 2,2,2-trifluoroethanol are mixed with a suitable catalyst. The mixture is heated to facilitate the esterification reaction, and the product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is unique due to its combination of the trifluoromethyl group and the 2,2,2-trifluoroethyl ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

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